molecular formula C16H17N3O2 B2897039 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide CAS No. 933027-76-0

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide

Cat. No.: B2897039
CAS No.: 933027-76-0
M. Wt: 283.331
InChI Key: NUDHDKVHBZYWSW-UHFFFAOYSA-N
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Description

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide typically involves the condensation of appropriate cinnoline derivatives with phenylacetyl chloride. The reaction conditions usually require anhydrous solvents and a controlled temperature environment, often under reflux conditions, to ensure high yields and purity.

  • Industrial Production Methods: On an industrial scale, this compound can be produced via continuous-flow synthesis processes, which allow for greater control over reaction parameters and increased efficiency. Catalysts and optimized solvents play a crucial role in maximizing output and minimizing impurities.

Chemical Reactions Analysis

  • Types of Reactions: 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide undergoes several types of chemical reactions including nucleophilic substitution, reduction, and cyclization. These reactions are critical in modifying the compound for various applications.

  • Common Reagents and Conditions: Reactions involving this compound often use common reagents such as sodium borohydride for reductions, and halogenating agents for substitution reactions. Typical conditions might include varying pH levels and temperatures to tailor the reactivity and selectivity.

  • Major Products Formed: Depending on the reaction, the major products can include reduced derivatives or halogenated compounds, which can further be utilized in more complex synthetic pathways for pharmaceuticals or other functional materials.

Scientific Research Applications: this compound has garnered attention in multiple fields:

  • Chemistry: It's studied for its potential to form complexes with metals, which might be useful in catalysis or material science.

  • Medicine: The compound shows promise as a lead compound in the development of anti-inflammatory and anticancer agents due to its structural properties.

  • Industry: Its unique chemical structure is being explored for applications in the synthesis of advanced materials and polymers.

Mechanism of Action: The compound exerts its effects through multiple molecular targets and pathways:

  • Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting their activity. This is especially relevant in therapeutic applications.

  • Pathways Involved: The exact pathways can vary, but often involve disrupting normal cellular processes, which can be harnessed in disease treatment.

Comparison with Similar Compounds

  • Similar Compounds: Structurally related compounds include cinnoline derivatives and other N-phenylacetamide variants.

  • Highlighting Uniqueness: What sets 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide apart is its specific combination of the cinnoline core and phenylacetamide group, which imparts unique reactivity and biological activity.

  • List of Similar Compounds: Some similar compounds include 2-phenylcinnoline, 3-oxo-5,6,7,8-tetrahydrocinnoline derivatives, and N-(2,3-dihydro-1H-inden-2-yl)-N-phenylacetamide.

Properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15(17-13-7-2-1-3-8-13)11-19-16(21)10-12-6-4-5-9-14(12)18-19/h1-3,7-8,10H,4-6,9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDHDKVHBZYWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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